Lignoceric acid-d4-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H48O2 |

|---|---|

Poids moléculaire |

372.7 g/mol |

Nom IUPAC |

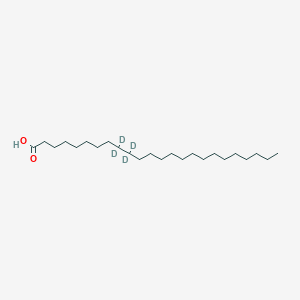

9,9,10,10-tetradeuteriotetracosanoic acid |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i15D2,16D2 |

Clé InChI |

QZZGJDVWLFXDLK-ONNKGWAKSA-N |

SMILES isomérique |

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Lignoceric acid-d4-2 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and quality control methodologies for Lignoceric acid-d4-2, a deuterated derivative of lignoceric acid. This isotopically labeled compound serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Certificate of Analysis Data

The following tables summarize the typical quantitative data found in a Certificate of Analysis for this compound.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Chemical Name | Tetracosanoic acid-d4-2 |

| Synonyms | This compound |

| CAS Number | 1219794-61-2[2] |

| Molecular Formula | C24H44D4O2[2][3] |

| Molecular Weight | 372.66 g/mol [3] |

| Appearance | White to off-white solid[4] |

| Purity | ≥95%[2] |

| Storage | Recommended storage at -20°C.[5] For stock solutions, storage at -80°C for up to 6 months is advised.[1] |

Table 2: Analytical Data

| Analytical Test | Method | Result |

| Purity by GC-MS | Gas Chromatography-Mass Spectrometry | Conforms to specification (≥95%) |

| Isotopic Enrichment | Mass Spectrometry | ≥99% Deuterium |

| Identity | Proton NMR | Conforms to structure |

| Solubility | Visual | Soluble in Chloroform (~2 mg/ml) and THF (~5 mg/ml)[5][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound by separating it from any volatile impurities.

Instrumentation:

-

Gas Chromatograph (e.g., Agilent 6890) coupled with a Mass Selective Detector (e.g., Agilent 5973)[7]

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving it in a suitable organic solvent, such as chloroform, which is then purged with an inert gas.[5]

-

Derivatization: For GC analysis of fatty acids, a derivatization step is typically performed to increase volatility. A common method is the formation of fatty acid methyl esters (FAMEs) by reacting the sample with a methylating agent like BF3-methanol.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 ml/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: The purity is calculated based on the area percentage of the principal peak in the total ion chromatogram.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

-

Acquisition: Acquire a ¹H NMR spectrum.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns to confirm the presence of the characteristic protons in the molecule and the absence of signals that would correspond to the deuterated positions.

Visualizations

Workflow for Certificate of Analysis Generation

Signaling Pathway: Fatty Acid Metabolism Tracer

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Analysis of Lignoceric Acid, Lignoceric Acid Content of Biomass, Lignoceric Acid Content of Seaweed, Lignoceric Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]

Synthesis of Deuterium-Labeled Lignoceric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled lignoceric acid. Lignoceric acid (tetracosanoic acid, 24:0) is a very-long-chain saturated fatty acid that plays a significant role in various biological processes, and its deuterated isotopologues are invaluable tools for metabolic research, drug development, and diagnostics. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and provides illustrative diagrams for key processes.

Introduction

Deuterium-labeled compounds are essential tracers in biomedical research due to the stability of the carbon-deuterium bond and the ease of detection by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of deuterium-labeled lignoceric acid, such as lignoceric acid-d47, allows for precise tracking of its metabolic fate, including its role in fatty acid elongation, beta-oxidation, and incorporation into complex lipids. These labeled compounds are particularly crucial for studying metabolic disorders like X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, where the metabolism of very-long-chain fatty acids is impaired.

Synthetic Methodologies

The most prevalent and effective method for preparing perdeuterated long-chain saturated fatty acids like lignoceric acid is through catalytic hydrogen-deuterium (H/D) exchange under hydrothermal conditions. This method involves the use of a heterogeneous catalyst, typically platinum on carbon (Pt/C), in the presence of a deuterium source, most commonly deuterium oxide (D₂O), at elevated temperatures and pressures.

Catalytic H/D Exchange under Hydrothermal Conditions

This one-step method allows for the direct exchange of hydrogen atoms for deuterium atoms along the alkyl chain of the fatty acid. The process is typically carried out in a high-pressure reactor, such as a Parr reactor.

Reaction Scheme:

Caption: General reaction scheme for the catalytic H/D exchange of lignoceric acid.

The efficiency of the H/D exchange is dependent on several factors, including the catalyst, temperature, pressure, and reaction time. To achieve high levels of deuterium incorporation, the reaction may need to be repeated with fresh D₂O and catalyst.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the deuteration of long-chain saturated fatty acids, which are applicable to the synthesis of deuterated lignoceric acid.

| Parameter | Value/Range | Notes |

| Starting Material | Lignoceric Acid | High purity is recommended for optimal results. |

| Deuterium Source | Deuterium Oxide (D₂O) | High isotopic purity (e.g., 99.9 atom % D) is crucial. |

| Catalyst | 5-10% Platinum on Carbon (Pt/C) | Catalyst loading can be optimized for reaction efficiency. |

| Temperature | 150 - 250 °C | Higher temperatures generally increase the rate of exchange. |

| Pressure | Autogenous or applied D₂ pressure | The reaction is conducted in a sealed high-pressure vessel. |

| Reaction Time | 24 - 72 hours | Longer reaction times lead to higher deuterium incorporation. |

| Typical Yield | 80 - 95% | Yields can vary based on the specific reaction conditions and purification methods. |

| Isotopic Enrichment | >98% | Multiple reaction cycles may be necessary to achieve high enrichment.[1] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of perdeuterated lignoceric acid based on the catalytic H/D exchange method.

Materials and Equipment

-

Lignoceric acid (≥98% purity)

-

10% Platinum on carbon (Pt/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

High-pressure reactor (e.g., Parr reactor) with a stirrer

-

Solvents for extraction and purification (e.g., hexane, ethyl acetate)

-

Filtration apparatus

-

Rotary evaporator

-

Analytical instruments for quality control (GC-MS, LC-MS, NMR)

Synthetic Procedure

Caption: Experimental workflow for the synthesis of deuterated lignoceric acid.

-

Reaction Setup: In a high-pressure reactor vessel, combine lignoceric acid, 10% Pt/C catalyst (typically 10-20% by weight of the fatty acid), and D₂O. The amount of D₂O should be sufficient to create a slurry and allow for efficient stirring.

-

Reaction Execution: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) to remove air. Heat the reactor to the desired temperature (e.g., 200 °C) while stirring. Maintain the reaction at this temperature for 24-72 hours. The pressure inside the reactor will increase due to the vapor pressure of D₂O at the reaction temperature.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Open the reactor and dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Purification: Filter the mixture to remove the Pt/C catalyst. The filtrate is then transferred to a separatory funnel, and the organic layer is washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude deuterated lignoceric acid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Analysis: The final product should be analyzed by mass spectrometry (GC-MS or LC-MS) to confirm its molecular weight and determine the isotopic enrichment. ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and the extent of deuteration.

Signaling Pathways and Logical Relationships

The synthesis of deuterium-labeled lignoceric acid is a chemical process. The logical relationship for achieving high isotopic enrichment is outlined below.

Caption: Logical workflow for achieving high isotopic enrichment.

Conclusion

The synthesis of deuterium-labeled lignoceric acid, primarily through catalytic H/D exchange, provides researchers with a powerful tool to investigate the complex roles of very-long-chain fatty acids in health and disease. The methodology described in this guide, while requiring specialized equipment, is robust and can be adapted for the synthesis of a variety of deuterated fatty acids. Careful execution of the experimental protocol and rigorous analytical characterization are paramount to obtaining high-quality labeled compounds for reliable experimental outcomes.

References

Technical Guide: Lignoceric Acid-d4-2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lignoceric acid-d4-2, a deuterated form of lignoceric acid, for its use in research and development. This document outlines available suppliers, their stated purity levels, and a representative experimental protocol for identity and purity verification.

Introduction to this compound

This compound (Tetracosanoic acid-d4-2) is a stable isotope-labeled version of lignoceric acid, a 24-carbon saturated fatty acid. The deuterium labeling at the C2 position makes it a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as metabolomics and lipidomics.[1][2] Its application is particularly relevant in the study of metabolic disorders related to very-long-chain fatty acids.

Suppliers and Purity Specifications

The selection of a high-purity standard is critical for the accuracy and reproducibility of experimental results. The following table summarizes the currently available information on suppliers of this compound and their stated purity. It is imperative for researchers to obtain the lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and analytical methods used.[3][4]

| Supplier | Catalog Number (Example) | Stated Purity |

| MedchemExpress | HY-121883S4 | 98.0% |

| Marques da Silva & Neves, Lda | S000770 | ≥95% |

Experimental Protocol: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound. Fatty acids, due to their low volatility, require derivatization to be analyzed by GC-MS.[5][6] The most common method is the conversion to their fatty acid methyl esters (FAMEs).

1. Materials and Reagents:

-

This compound sample

-

Internal Standard (e.g., Heptadecanoic-d3 acid)

-

Methanol, anhydrous

-

Hexane, GC grade

-

Boron trifluoride-methanol solution (14% w/v) or Methanolic HCl

-

Sodium sulfate, anhydrous

-

GC vials with inserts

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

This procedure should be performed in a fume hood.

-

Accurately weigh approximately 1 mg of the this compound standard into a glass reaction vial.

-

Add a known amount of the internal standard solution.

-

Add 1 mL of 14% boron trifluoride-methanol solution.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

The following are typical GC-MS parameters and may need to be optimized for the specific instrument and column used.

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Ramp: 5°C/min to 250°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

4. Data Analysis:

-

Identity Confirmation: The mass spectrum of the derivatized this compound (this compound methyl ester) should be compared with a reference spectrum or theoretical fragmentation pattern. The molecular ion peak and characteristic fragment ions should be present.

-

Purity Assessment: The purity is determined by calculating the area percentage of the this compound FAME peak relative to all other peaks in the chromatogram (excluding the solvent and internal standard peaks).

-

Purity (%) = (Area of this compound FAME peak / Total area of all peaks) x 100

-

Quality Control Workflow for this compound Standard

A robust quality control workflow is essential to ensure the reliability of research data. The following diagram illustrates a typical workflow for the receipt and verification of a chemical standard like this compound.

GC-MS Analysis Workflow

The following diagram details the key steps involved in the GC-MS analysis of this compound.

References

- 1. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Lignoceric acid certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Derivatization techniques for free fatty acids by GC [restek.com]

The Biological Role of Very Long-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial lipid molecules with diverse and vital biological functions.[1][2][3] Synthesized in the endoplasmic reticulum and exclusively degraded in peroxisomes, VLCFAs are integral components of cellular membranes, key constituents of sphingolipids and glycerophospholipids, and play indispensable roles in maintaining the integrity of the skin barrier, the structure of myelin, and the function of the retina.[1][2][4] Dysregulation of VLCFA metabolism is implicated in a range of severe inherited disorders, including X-linked adrenoleukodystrophy (X-ALD), Stargardt-like macular dystrophy, and various forms of ichthyosis, highlighting their physiological importance.[2] This technical guide provides an in-depth overview of the core biological roles of VLCFAs, detailing their metabolic pathways, tissue-specific functions, and involvement in disease. Furthermore, it presents a compilation of quantitative data on VLCFA distribution, detailed experimental protocols for their analysis, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.

Introduction to Very Long-Chain Fatty Acids (VLCFAs)

VLCFAs are a class of fatty acids characterized by their extended aliphatic tails of 22 or more carbon atoms.[1][2][3] They can be saturated (VLC-SFAs) or polyunsaturated (VLC-PUFAs) and are found in various lipid species, including ceramides, sphingomyelin, and glycerophospholipids.[1][4] Unlike shorter-chain fatty acids, which are metabolized in the mitochondria, VLCFAs undergo β-oxidation exclusively in peroxisomes.[2] Their unique length confers specific biophysical properties to the membranes they inhabit, influencing fluidity, thickness, and the formation of specialized microdomains.[4][5]

Metabolism of Very Long-Chain Fatty Acids

The cellular concentration of VLCFAs is tightly regulated through a balance of synthesis in the endoplasmic reticulum (ER) and degradation in peroxisomes.

Synthesis of VLCFAs: The Fatty Acid Elongation Pathway

VLCFA synthesis occurs through a cyclic process in the ER, catalyzed by a multienzyme complex known as the fatty acid elongase (FAE) system. Each cycle adds a two-carbon unit from malonyl-CoA to a pre-existing fatty acyl-CoA. The four key enzymatic steps are:

-

Condensation: Catalyzed by fatty acid elongases (ELOVLs). This is the rate-limiting step and determines the substrate specificity for the chain length of the fatty acid to be elongated. Mammals have seven ELOVL enzymes (ELOVL1-7) with distinct substrate specificities.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water.

-

Reduction: Finally, a trans-2,3-enoyl-CoA reductase catalyzes the final reduction to form a saturated acyl-CoA that is two carbons longer than the initial substrate.

Degradation of VLCFAs: Peroxisomal β-Oxidation

The breakdown of VLCFAs occurs exclusively in peroxisomes. The process involves the following key steps:

-

Activation and Transport: VLCFAs are first activated to their CoA esters (VLCFA-CoA) in the cytosol. The ATP-binding cassette (ABC) transporter, ABCD1, then transports VLCFA-CoA across the peroxisomal membrane.

-

β-Oxidation Cascade: Inside the peroxisome, VLCFA-CoA undergoes a series of four enzymatic reactions similar to mitochondrial β-oxidation: oxidation, hydration, dehydrogenation, and thiolytic cleavage. This cycle is repeated, shortening the fatty acid chain by two carbons with each cycle, producing acetyl-CoA and a shorter acyl-CoA.

-

Chain Shortening and Mitochondrial Oxidation: Peroxisomes only shorten the VLCFAs to medium- or long-chain fatty acids, which are then transported to the mitochondria for complete oxidation to CO2 and water.

Biological Functions of Very Long-Chain Fatty Acids

VLCFAs are not merely structural components but are active participants in a variety of cellular processes.

Membrane Structure and Function

VLCFAs are integral to the structure of cellular membranes, particularly in sphingolipids. Their extended length allows them to span a significant portion of the lipid bilayer, which can influence several membrane properties:

-

Membrane Fluidity and Rigidity: The incorporation of VLC-SFAs into sphingolipids increases the packing density and rigidity of membranes.[4][5] This is crucial for the formation of stable, ordered membrane microdomains, often referred to as lipid rafts.[6][7]

-

Membrane Thickness: The length of VLCFAs directly contributes to the thickness of the lipid bilayer.

-

Vesicular Transport: VLCFAs are implicated in vesicular trafficking, where highly curved membranes are formed during vesicle budding and fusion.

Myelin Sheath Formation and Maintenance

Myelin, the insulating layer around nerve axons, is exceptionally rich in lipids, with a significant portion of its sphingolipids containing VLCFAs.[4] It is estimated that 50% of sphingolipids in myelin contain VLCFAs with 22 or more carbons.[4] These VLCFAs are critical for the proper compaction and stability of the myelin sheath, which is essential for rapid nerve impulse conduction.[4]

Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, forms a crucial barrier against water loss and external insults. This barrier is largely composed of a unique lipid matrix rich in ceramides, many of which contain VLCFAs.[8][9] Specifically, ω-hydroxy VLCFAs are essential for the formation of acylceramides, which are critical for the proper organization of the lamellar lipid structures that constitute the skin's permeability barrier.[8]

Retinal Function

The retina, particularly the photoreceptor outer segments, is enriched with VLC-PUFAs.[1][10] These specialized fatty acids are predominantly found in phosphatidylcholine molecules and are vital for maintaining the structure and function of photoreceptor cells.[1][10] Depletion of retinal VLC-PUFAs is associated with photoreceptor degeneration and vision loss, as seen in conditions like Stargardt-like macular dystrophy.[1]

Quantitative Data on VLCFA Distribution

The distribution and concentration of VLCFAs vary significantly across different human tissues and lipid classes, reflecting their specialized functions.

Table 1: VLCFA Composition in Human Myelin Sphingolipids

| Fatty Acid | Percentage of Total Fatty Acids in Myelin Sphingolipids |

| C22:0 (Behenic acid) | ~5% |

| C24:0 (Lignoceric acid) | ~20% |

| C24:1 (Nervonic acid) | ~25% |

| C25:0 | Trace |

| C26:0 (Cerotic acid) | ~1-2% |

| Data compiled from multiple sources indicating the high enrichment of C24 VLCFAs in myelin.[4] |

Table 2: Predominant VLCFAs in Human Stratum Corneum Ceramides

| Ceramide Class | Major VLCFA Chain Lengths | Approximate Molar Percentage of Total Ceramides |

| CER[NS] | C24:0, C26:0 | ~10-15% |

| CER[NP] | C24:0, C26:0 | ~20-25% |

| CER[AH] | C24:0, C26:0 | ~15-20% |

| CER[AP] | C24:0, C26:0 | ~5-10% |

| CER[EOS] | C30-C34 (ω-hydroxy) | ~5-10% |

| Data adapted from studies on human stratum corneum lipidomics, highlighting the prevalence of C24 and C26 VLCFAs in major ceramide classes.[11][12] |

Table 3: VLC-PUFA Profile in Human Retina

| VLC-PUFA Species | Relative Abundance |

| 32 and 34 Carbon VLC-PUFAs | Abundant |

| 36 Carbon VLC-PUFAs | Less Abundant |

| 38 Carbon VLC-PUFAs | Scarce |

| 24-32 Carbon VLC-PUFAs | Low Abundance (likely intermediates) |

| Qualitative and relative abundance data from LC/MS/MS analysis of human retinal phospholipids.[10] |

VLCFAs in Disease

Defects in the metabolic pathways of VLCFAs lead to their accumulation or depletion, resulting in a number of severe genetic disorders.

-

X-Linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, leading to impaired transport of VLCFA-CoA into peroxisomes and their subsequent accumulation in tissues, particularly the brain, spinal cord, and adrenal glands.[13][14] This accumulation is associated with demyelination and neuroinflammation.

-

Stargardt-like Macular Dystrophy (STGD3): An autosomal dominant retinal disease caused by mutations in the ELOVL4 gene, which is responsible for the synthesis of very long-chain saturated and polyunsaturated fatty acids. This leads to a deficiency of VLC-PUFAs in the retina and subsequent photoreceptor degeneration.

-

Ichthyosis: A group of skin scaling disorders, some of which are caused by mutations in genes involved in VLCFA metabolism, such as ELOVL4 and genes responsible for ceramide synthesis. The resulting deficiency in VLCFA-containing ceramides disrupts the skin barrier function.

-

Neuroinflammation: Accumulation of VLCFAs in glial cells can trigger neuroinflammatory responses through the production and secretion of signaling molecules like Sphingosine-1-Phosphate (S1P), which in turn activates pathways such as NF-κB.[4][15]

Signaling Pathways Involving VLCFAs

Recent research has begun to elucidate the role of VLCFAs as signaling molecules, particularly in the context of inflammation.

VLCFA-S1P-NF-κB Signaling in Neuroinflammation

In the central nervous system, an excess of VLCFAs, particularly in glial cells, can be converted to Sphingosine-1-Phosphate (S1P).[4][15] This glial-derived S1P can then act on neurons and other cells, leading to the activation of the NF-κB signaling pathway, a key regulator of inflammation.[4][15] This cascade results in the production of pro-inflammatory cytokines and can contribute to neurodegeneration.[4][15]

VLCFA-Mediated Macrophage Activation

Saturated VLCFAs can promote pro-inflammatory responses in macrophages. This is thought to occur through the scavenger receptor CD36-mediated uptake of VLCFAs, which then activates the c-Jun N-terminal kinase (JNK) signaling pathway.[16][17] This leads to the release of pro-inflammatory chemokines and matrix-degrading enzymes, contributing to inflammatory processes.[16][17]

Experimental Protocols for VLCFA Analysis

The accurate quantification of VLCFAs is essential for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Experimental Workflow

Protocol for GC-MS Analysis of VLCFAs in Plasma

This protocol describes the analysis of total VLCFAs in plasma as their fatty acid methyl esters (FAMEs).[18][19][20][21]

Materials:

-

Plasma sample

-

Internal standard (e.g., C17:0 or deuterated VLCFA standards)

-

Chloroform, Methanol

-

0.9% NaCl solution

-

2% H₂SO₄ in methanol

-

Hexane

-

Nitrogen gas supply

-

Glass tubes with Teflon-lined caps

-

Heating block or water bath

-

Centrifuge

-

GC-MS system

Procedure:

-

Internal Standard Addition: To a glass tube, add 100 µL of plasma and a known amount of the internal standard.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids.

-

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

-

Derivatization (Acid-Catalyzed Methylation):

-

Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

-

Seal the tube tightly and heat at 80°C for 2 hours.

-

Allow the sample to cool to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane and 0.5 mL of water to the tube.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Column: Non-polar capillary column (e.g., DB-1ms).

-

Injection: 1 µL, splitless mode.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient suitable for separating FAMEs up to C26 and beyond (e.g., initial temperature of 100°C, ramped to 320°C).

-

MS Detection: Electron Ionization (EI) mode, with either full scan for identification or selected ion monitoring (SIM) for targeted quantification.

-

Protocol for LC-MS/MS Analysis of VLCFAs in Cultured Cells

This protocol is suitable for the sensitive and specific quantification of VLCFAs in cell culture samples.[14][22][23][24][25]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Internal standards (deuterated VLCFAs)

-

Solvents for lipid extraction (e.g., isopropanol, chloroform, ethyl acetate)

-

Derivatization reagents (if required by the specific method)

-

LC-MS/MS system

Procedure:

-

Cell Harvesting and Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Lyse the cells using sonication or homogenization in an appropriate buffer.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate for normalization of the results.

-

Internal Standard Addition: Add a known amount of deuterated VLCFA internal standards to the cell lysate.

-

Lipid Extraction:

-

Perform a liquid-liquid extraction using a suitable solvent system, such as the Folch or Bligh-Dyer methods.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the lipids.

-

-

Hydrolysis and Derivatization (Method Dependent):

-

Some LC-MS/MS methods can analyze underivatized fatty acids, while others may require hydrolysis to release free fatty acids followed by derivatization to enhance ionization efficiency.

-

-

LC-MS/MS Analysis:

-

LC Separation: Use a suitable C8 or C18 reversed-phase column with a gradient elution of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate.

-

MS/MS Detection: Employ electrospray ionization (ESI) in either positive or negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, setting specific precursor-to-product ion transitions for each VLCFA and internal standard.

-

Conclusion

Very long-chain fatty acids are a unique and physiologically critical class of lipids. Their roles extend from providing structural integrity to cellular membranes to participating in complex signaling pathways that regulate inflammation and cellular homeostasis. The intricate balance of their synthesis and degradation is paramount for health, and disruptions in this balance are at the heart of several debilitating diseases. The continued development and refinement of analytical techniques for VLCFA quantification will be instrumental in advancing our understanding of their multifaceted roles in biology and in the development of novel therapeutic strategies for VLCFA-related disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of VLCFA metabolism and function.

References

- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ISSFAL Early Career Award Lecture. N-3 Fatty Acids and Membrane Microdomains: From Model Membranes to Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel role for nutrition in the alteration of functional microdomains on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid functions in skin: Differential effects of n-3 polyunsaturated fatty acids on cutaneous ceramides, in a human skin organ culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients [mdpi.com]

- 15. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Different Lipid Signature in Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders [mdpi.com]

- 24. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Crucial Role of Peroxisomes in VLCFA Metabolism

An In-depth Technical Guide to Lignoceric Acid Metabolism in Peroxisomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core metabolic pathways, regulatory mechanisms, and experimental methodologies related to the peroxisomal metabolism of lignoceric acid (C24:0), a very-long-chain saturated fatty acid (VLCFA). Dysregulation of this pathway is central to the pathophysiology of several severe genetic disorders, making it a critical area of study for therapeutic development.

Peroxisomes are ubiquitous subcellular organelles that perform a variety of indispensable metabolic functions.[1] In human cells, one of their most critical roles is the beta-oxidation of substrates that cannot be efficiently metabolized by mitochondria.[2] This includes the catabolism of very-long-chain fatty acids (VLCFAs, ≥ C22:0), such as lignoceric acid.[2][3] The breakdown of VLCFAs occurs exclusively in peroxisomes.[4] Defects in this pathway lead to the accumulation of VLCFAs in tissues and plasma, a biochemical hallmark of severe inherited neurodegenerative conditions, including X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders (ZSDs).[5][6][7] Understanding the intricacies of lignoceric acid metabolism is therefore fundamental to diagnosing these disorders and developing targeted therapeutic strategies.

The Core Metabolic Pathway: From Transport to Chain Shortening

The catabolism of lignoceric acid within the peroxisome is a multi-step process involving transport across the peroxisomal membrane, activation to its CoA-ester, and subsequent chain shortening via a specialized β-oxidation cycle.

Transport into the Peroxisome

The entry of VLCFAs into the peroxisome is primarily mediated by the ATP-binding cassette (ABC) transporter, ABCD1, also known as the Adrenoleukodystrophy Protein (ALDP).[8][9] ABCD1 is a peroxisomal membrane protein that transports VLCFAs, likely as their CoA-activated derivatives (VLCFA-CoA), from the cytosol into the peroxisomal matrix.[4][8][10] Mutations in the ABCD1 gene cause X-linked Adrenoleukodystrophy, leading to impaired VLCFA transport and subsequent accumulation.[7][8] While other peroxisomal ABC transporters like ABCD2 and ABCD3 exist, ABCD1 plays a non-redundant role in the transport of saturated VLCFAs like lignoceric acid.[3][11]

Activation to Lignoceroyl-CoA

Before β-oxidation can commence, lignoceric acid must be activated to its thioester derivative, lignoceroyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS). These synthetases are located in the peroxisomal membrane and the endoplasmic reticulum.[2][12] The peroxisomal VLC-ACS is critical, as its activity is a prerequisite for the subsequent β-oxidation within the organelle.[12]

Peroxisomal β-Oxidation Cascade

Unlike mitochondrial β-oxidation, which completely degrades fatty acids to acetyl-CoA, the peroxisomal system only performs chain shortening.[13] Lignoceroyl-CoA undergoes cycles of β-oxidation until it is reduced to a medium- or long-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.[13] Each cycle consists of four enzymatic reactions.

-

Dehydrogenation: The first and rate-limiting step is catalyzed by the flavoenzyme Acyl-CoA Oxidase 1 (ACOX1).[14][15] ACOX1 introduces a double bond between the α and β carbons of lignoceroyl-CoA to form 2-trans-enoyl-CoA.[16] This reaction directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[17][18]

-

Hydration and Dehydrogenation: The next two steps are carried out by a single multifunctional enzyme, the D-bifunctional protein (DBP), also known as HSD17B4.[13] DBP possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond to form D-3-hydroxyacyl-CoA and then oxidizes it to 3-ketoacyl-CoA.[13]

-

Thiolytic Cleavage: The final step is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase, such as ACAA1.[16][19] This enzyme cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosanoyl-CoA, C22:0).[16][20]

The resulting chain-shortened acyl-CoA can then re-enter the β-oxidation cycle. The acetyl-CoA and shortened acyl-CoAs are subsequently exported from the peroxisome to the cytosol or mitochondria for further metabolism.[13][16]

Quantitative Data: Key Proteins and Disease-Related Accumulation

The following tables summarize the key proteins involved in lignoceric acid metabolism and the typical quantitative changes in VLCFA levels observed in associated peroxisomal disorders.

Table 1: Key Proteins in Peroxisomal Lignoceric Acid Metabolism

| Protein | Gene | Function | Associated Disorder(s) |

| ABCD1 (ALDP) | ABCD1 | Peroxisomal transporter for VLCFA-CoA.[8][9] | X-linked Adrenoleukodystrophy (X-ALD).[8] |

| VLC-ACS | SLC27A2, etc. | Activates VLCFA to VLCFA-CoA.[2][12] | Implicated in peroxisomal disorders. |

| ACOX1 | ACOX1 | Rate-limiting enzyme; oxidizes Acyl-CoA.[14][15] | Peroxisomal Acyl-CoA Oxidase Deficiency.[21] |

| DBP | HSD17B4 | Hydratase and dehydrogenase activities.[13] | D-Bifunctional Protein Deficiency.[22] |

| Thiolase | ACAA1 | Thiolytic cleavage of 3-ketoacyl-CoA.[16][19] | Thiolase Deficiency (rare). |

| PEX Proteins | PEX1, PEX6, etc. | Required for peroxisome biogenesis.[5][23] | Zellweger Spectrum Disorders (ZSDs).[5][23] |

Table 2: Representative VLCFA Levels in Plasma/Fibroblasts from Patients with Peroxisomal Disorders

| Condition | C24:0 (Lignoceric Acid) Level | C26:0 (Hexacosanoic Acid) Level | C26:0/C22:0 Ratio | Peroxisomal β-oxidation Activity |

| Healthy Control | Normal | Normal | Normal | 100% (Reference) |

| X-linked Adrenoleukodystrophy (X-ALD) | Elevated.[6] | Markedly Elevated (e.g., ~6-fold increase in monocytes).[6][24] | Markedly Elevated.[25] | ~50% of control.[6] |

| Zellweger Spectrum Disorders (ZSDs) | Elevated.[6][26] | Markedly Elevated.[6][27] | Markedly Elevated.[25] | Severely deficient (~15% of control).[6] |

Note: Absolute values can vary between laboratories. The data presented reflects relative changes and residual activities commonly reported.

Visualizing the Process: Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the metabolic and regulatory pathways, as well as a typical experimental workflow.

Caption: Peroxisomal β-Oxidation of Lignoceric Acid.

Caption: Transcriptional Regulation by PPARα.

Caption: Experimental Workflow for VLCFA β-Oxidation Assay.

Regulation of Lignoceric Acid Metabolism

The expression of genes encoding the core peroxisomal β-oxidation enzymes is tightly regulated, primarily by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][28] PPARα is a ligand-activated nuclear receptor that functions as a key transcriptional regulator of lipid metabolism.[29]

When activated by ligands, such as fatty acids or synthetic compounds known as peroxisome proliferators, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[28][29] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][30] This binding initiates the transcription of genes encoding ACOX1, DBP, and other proteins involved in fatty acid transport and oxidation, thereby upregulating the entire peroxisomal β-oxidation pathway.[2][30]

Experimental Protocols for Studying Lignoceric Acid Metabolism

Investigating the peroxisomal metabolism of lignoceric acid requires specific biochemical assays. Below are summarized protocols for key experiments.

Protocol 1: Measurement of Peroxisomal β-Oxidation of Lignoceric Acid

This assay measures the rate of lignoceric acid breakdown in cultured cells or isolated organelles.

-

Objective: To quantify the rate of peroxisomal β-oxidation of lignoceric acid.

-

Materials: Cultured skin fibroblasts (from patients and controls), [1-14C]lignoceric acid, homogenization buffer, reaction buffer containing ATP, Coenzyme A (CoA), NAD+, and Mg2+.[31] Potassium cyanide (KCN) is included to inhibit mitochondrial β-oxidation.[32][33]

-

Methodology:

-

Cell Culture and Homogenization: Culture fibroblasts to confluency. Harvest cells, wash with saline, and homogenize in a suitable buffer to release organelles.

-

Reaction Setup: Incubate the cell homogenate with the reaction buffer containing [1-14C]lignoceric acid. The reaction is typically run at 37°C.

-

Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and unmetabolized substrate.

-

Product Separation: Centrifuge the sample. The supernatant contains the water-soluble radiolabeled products (e.g., [1-14C]acetyl-CoA).

-

Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.

-

Analysis: Calculate the rate of β-oxidation based on the amount of radiolabeled product formed per unit of time per milligram of protein. Compare rates between patient and control samples.

-

Protocol 2: Quantification of VLCFA Levels by GC-MS

This is the primary diagnostic method for identifying disorders of peroxisomal β-oxidation.

-

Objective: To measure the concentration of lignoceric acid (C24:0) and other VLCFAs in biological samples.

-

Materials: Plasma, serum, or cultured fibroblast samples. Solvents for lipid extraction (e.g., chloroform/methanol), internal standards, derivatizing agents (e.g., BF3-methanol), Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Methodology:

-

Lipid Extraction: Extract total lipids from the biological sample using a standard method like Folch or Bligh-Dyer extraction.

-

Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then convert them to fatty acid methyl esters (FAMEs) for GC analysis.

-

GC-MS Analysis: Inject the FAMEs into the GC-MS system. The fatty acids are separated based on their chain length and degree of saturation. The mass spectrometer identifies and quantifies each fatty acid.

-

Analysis: Determine the absolute concentrations of C22:0, C24:0, and C26:0. Calculate the diagnostically significant ratios of C24:0/C22:0 and C26:0/C22:0.[25] Elevated ratios are indicative of a defect in peroxisomal β-oxidation.[25]

-

Conclusion and Future Directions

The peroxisomal metabolism of lignoceric acid is a well-defined yet complex pathway, the disruption of which has catastrophic consequences for human health. The core components—from the ABCD1 transporter to the ACOX1 and DBP enzymes—represent critical nodes that are vulnerable to genetic mutation. For drug development professionals, these components offer potential targets for therapeutic intervention. Strategies aimed at upregulating compensatory transporters (like ABCD2), enhancing the activity of residual enzymes, or reducing the substrate load through dietary interventions (such as with Lorenzo's oil) are active areas of research.[24][34][35] Continued investigation into the regulatory networks governing this pathway, particularly the role of PPARα and other nuclear receptors, will be essential for developing novel treatments for X-ALD, ZSDs, and other devastating peroxisomal disorders.

References

- 1. portlandpress.com [portlandpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]

- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-linked adrenoleukodystrophy: MedlinePlus Genetics [medlineplus.gov]

- 8. gosset.ai [gosset.ai]

- 9. ABCD1 - Wikipedia [en.wikipedia.org]

- 10. ABCD1 ATP binding cassette subfamily D member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Structure-Function Analysis of Peroxisomal ATP-binding Cassette Transporters Using Chimeric Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. mdpi.com [mdpi.com]

- 17. ACOX1 | Rupa Health [rupahealth.com]

- 18. ACOX1 - Wikipedia [en.wikipedia.org]

- 19. Thiolase - Wikipedia [en.wikipedia.org]

- 20. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]

- 22. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 25. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure and lipid distribution of polyenoic very-long-chain fatty acids in the brain of peroxisome-deficient patients (Zellweger syndrome) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]

- 29. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. Peroxisomal fatty acid beta-oxidation in relation to the accumulation of very long chain fatty acids in cultured skin fibroblasts from patients with Zellweger syndrome and other peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pnas.org [pnas.org]

- 34. Dietary erucic acid therapy for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. neurology.org [neurology.org]

The Role of Lignoceric Acid in the Developing Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical structural role in the central nervous system (CNS), particularly during the dynamic process of myelination. Its integration into sphingolipids is essential for the proper formation and stability of the myelin sheath, the insulating layer around axons that enables rapid nerve impulse conduction. The metabolism of lignoceric acid is a tightly regulated process involving synthesis through fatty acid elongation in the endoplasmic reticulum and degradation via β-oxidation within peroxisomes. Dysregulation of these pathways, particularly defects in peroxisomal degradation, leads to the accumulation of lignoceric acid and other VLCFAs, resulting in severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the function of lignoceric acid in brain development, its metabolic pathways, and its implication in disease. It includes a summary of quantitative data, detailed experimental protocols for its study, and diagrams of key pathways to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The development of the vertebrate brain is a complex and highly orchestrated process characterized by rapid cell proliferation, differentiation, and the formation of intricate neural circuits. A key event in brain maturation is myelination, the process by which oligodendrocytes in the CNS wrap axons with a lipid-rich membrane, the myelin sheath. Myelin is composed of approximately 80% lipids and 20% protein, with a unique lipid composition that includes a high proportion of very-long-chain fatty acids (VLCFAs, C≥22)[1]. Among these, lignoceric acid (n-tetracosanoic acid, C24:0) is a major saturated VLCFA.

The presence of lignoceric acid in myelin sphingolipids, such as ceramides and sphingomyelin, is crucial for the structural integrity and biophysical properties of the myelin sheath[1]. The long acyl chains of lignoceric acid contribute to the formation of a stable and compact myelin structure, which is essential for its insulating function.

The concentration of lignoceric acid in the brain is dynamically regulated during development, with its synthesis peaking during the period of active myelination[2]. This synthesis primarily occurs in the microsomes through the fatty acid elongation pathway. Conversely, the degradation of lignoceric acid is exclusively carried out in peroxisomes via β-oxidation. The critical importance of this metabolic balance is highlighted by the severe neurological consequences of its disruption. In X-linked adrenoleukodystrophy (X-ALD), a genetic disorder caused by mutations in the ABCD1 gene encoding a peroxisomal VLCFA transporter, the impaired degradation of lignoceric acid and other VLCFAs leads to their accumulation in tissues, particularly in the brain and adrenal glands, causing demyelination and neuroinflammation[3].

This guide will delve into the multifaceted role of lignoceric acid in brain development, covering its synthesis, degradation, and incorporation into myelin lipids. It will also explore the pathological consequences of its dysregulation and provide detailed methodologies for its investigation.

Biosynthesis and Metabolism of Lignoceric Acid

The levels of lignoceric acid in the brain are maintained through a balance of de novo synthesis, elongation from shorter-chain fatty acids, and peroxisomal degradation.

Fatty Acid Elongation Pathway

Lignoceric acid is primarily synthesized through the microsomal fatty acid elongation system, which sequentially adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA substrate[2]. The precursor for lignoceric acid synthesis is behenyl-CoA (C22:0), which itself is elongated from shorter-chain fatty acids. The key enzyme in this process is a fatty acid elongase.

-

Location: Endoplasmic Reticulum (Microsomes)

-

Substrates: Behenyl-CoA (C22:0-CoA), Malonyl-CoA

-

Cofactor: NADPH[2]

The activity of the microsomal elongation system is developmentally regulated, showing a peak during the most active period of myelination in the postnatal brain[2].

Incorporation into Sphingolipids

Once synthesized, lignoceric acid is activated to lignoceroyl-CoA and can be incorporated into various sphingolipids, most notably ceramides. Ceramide, composed of a sphingoid base and a fatty acid, is the backbone of more complex sphingolipids like sphingomyelin and galactosylceramide, both of which are major components of the myelin sheath. The incorporation of lignoceric acid into these lipids is crucial for the unique properties of myelin.

Peroxisomal β-Oxidation

The degradation of lignoceric acid and other VLCFAs occurs exclusively in peroxisomes. This is because the acyl-CoA synthetases in mitochondria are not active towards VLCFAs. The process begins with the transport of lignoceroyl-CoA into the peroxisome, a step mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP)[3]. Inside the peroxisome, lignoceric acid undergoes a series of β-oxidation cycles, shortening the fatty acid chain by two carbons in each cycle. The resulting shorter-chain fatty acids can then be transported to mitochondria for complete oxidation to CO2 and water.

Defects in the ABCD1 transporter lead to the accumulation of VLCFAs in the cytosol, a hallmark of X-ALD[3]. This accumulation is believed to be a primary trigger for the pathological cascade observed in the disease, including demyelination and neuroinflammation.

Function in Myelin and Brain Development

Lignoceric acid is a fundamental building block of the myelin sheath, and its presence is critical for normal brain development and function.

Structural Role in Myelin

The high concentration of VLCFAs, including lignoceric acid, in myelin lipids contributes to the unique biophysical properties of the myelin membrane. The long, saturated acyl chains of lignoceric acid allow for tight packing of lipid molecules, creating a highly ordered and stable membrane structure. This dense structure is thought to be essential for:

-

Insulation: Preventing the leakage of ions across the axonal membrane, which is necessary for saltatory conduction.

-

Stability: Providing mechanical stability to the multi-layered myelin sheath.

-

Fluidity: Decreasing membrane fluidity, which contributes to the barrier function of myelin[4].

Developmental Regulation

The synthesis of lignoceric acid is closely correlated with the period of active myelination. Studies in developing rodent brains have shown that the activity of the microsomal fatty acid elongation system, which produces lignoceric acid, peaks between 15 and 20 days of age, coinciding with the peak of myelin deposition[2]. This temporal correlation underscores the critical demand for lignoceric acid during myelin formation.

Lignoceric Acid in Neurological Disease

The importance of tightly regulated lignoceric acid metabolism is most evident in diseases where this balance is disrupted.

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to impaired transport of VLCFAs into peroxisomes and their subsequent accumulation. The accumulation of lignoceric acid and other VLCFAs is cytotoxic and is believed to be a key driver of the pathology in X-ALD, which includes:

-

Demyelination: The loss of myelin in the CNS is a hallmark of the cerebral forms of X-ALD, leading to progressive neurological disability.

-

Neuroinflammation: The accumulation of VLCFAs triggers an inflammatory response in the brain, involving the activation of microglia and astrocytes, which contributes to tissue damage[5][6].

-

Axonal Degeneration: In the long term, demyelination and inflammation lead to axonal damage and loss, resulting in irreversible neurological deficits.

Signaling Pathways in Neuroinflammation

Recent research suggests that the pathological effects of VLCFA accumulation in X-ALD are not solely due to direct lipotoxicity but also involve the dysregulation of signaling pathways. One such pathway involves the conversion of VLCFAs into sphingosine-1-phosphate (S1P) in glial cells[1][7]. Elevated S1P levels are pro-inflammatory and can lead to the activation of NF-κB and the infiltration of macrophages into the CNS, contributing to the neuroinflammatory cascade seen in X-ALD[1].

Quantitative Data on Lignoceric Acid in Brain

Quantitative analysis of lignoceric acid levels in different brain regions and at various developmental stages is crucial for understanding its role in normal and pathological processes. While comprehensive datasets are still being compiled, existing studies provide valuable insights into the dynamic changes in lignoceric acid concentration.

Table 1: Fatty Acid Composition of Sphingomyelin in Human Brain at Different Ages (% of total fatty acids)

| Fatty Acid | Newborn | 10 years | Adult |

| Palmitic (16:0) | 15.2 | 10.5 | 10.1 |

| Stearic (18:0) | 45.1 | 35.2 | 34.8 |

| Lignoceric (24:0) | 4.8 | 10.2 | 11.5 |

| Nervonic (24:1) | 5.1 | 15.3 | 16.2 |

| Other | 29.8 | 28.8 | 27.4 |

Data adapted from Svennerholm, 1964. This table illustrates the significant increase in the proportion of lignoceric acid in brain sphingomyelin from the newborn period to adulthood, highlighting its importance in myelin maturation.

Table 2: Very-Long-Chain Fatty Acid Levels in Brain White Matter of cALD Patients

| Fatty Acid | Control White Matter | Normal Appearing White Matter (cALD) | Plaque Area (cALD) |

| Lignoceric acid (C24:0) | (Reference Range) | Increased | Markedly Increased |

| Hexacosanoic acid (C26:0) | (Reference Range) | Increased | Markedly Increased |

This table provides a qualitative summary of findings from studies on childhood cerebral adrenoleukodystrophy (cALD), indicating a significant accumulation of VLCFAs, including lignoceric acid, in affected brain regions[5]. Absolute quantitative values can vary between studies and analytical methods.

Experimental Protocols

The study of lignoceric acid and other VLCFAs requires specialized techniques for their extraction, separation, and quantification.

Lipid Extraction from Brain Tissue

A common method for total lipid extraction from brain tissue is a modification of the Folch procedure.

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Homogenize a known weight of brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 1 g tissue in 20 mL solvent).

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to pellet the solid material and recover the liquid phase.

-

Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to induce phase separation.

-

Vortex the mixture and centrifuge at low speed to separate the phases.

-

The lower chloroform phase contains the total lipids. Carefully collect this phase.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

The dried lipid extract can be stored under an inert atmosphere at -20°C or below for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA Quantification

GC-MS is the gold standard for the quantification of fatty acids, including VLCFAs. The method involves the derivatization of fatty acids to their more volatile methyl esters.

Materials:

-

Lipid extract

-

Internal standards (e.g., deuterated lignoceric acid)

-

Methanolic HCl or BF3-methanol

-

Hexane

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Transesterification: To the dried lipid extract, add a known amount of an internal standard. Add methanolic HCl or BF3-methanol and heat at 80-100°C to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Extraction: After cooling, add water and extract the FAMEs with hexane.

-

Analysis: Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS.

-

Quantification: The concentration of lignoceric acid is determined by comparing the peak area of its methyl ester to the peak area of the internal standard and referencing a standard curve.

Microsomal Fatty Acid Elongation Assay

This assay measures the activity of the microsomal enzymes that elongate fatty acids.

Materials:

-

Isolated brain microsomes

-

[2-14C]Malonyl-CoA (radiolabeled substrate)

-

Behenyl-CoA (C22:0-CoA) (precursor)

-

NADPH

-

Potassium phosphate buffer

-

Scintillation counter

Procedure:

-

Incubate isolated brain microsomes in a reaction mixture containing potassium phosphate buffer, NADPH, behenyl-CoA, and [2-14C]malonyl-CoA.

-

After a defined incubation period at 37°C, stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acids.

-

Acidify the mixture and extract the total fatty acids with an organic solvent (e.g., hexane).

-

Measure the radioactivity of the extracted fatty acids using a scintillation counter.

-

The amount of radioactivity incorporated is proportional to the activity of the fatty acid elongation enzymes.

Peroxisomal β-Oxidation Assay

This assay measures the rate of VLCFA degradation in peroxisomes, often using cultured cells.

Materials:

-

Cultured cells (e.g., fibroblasts, oligodendrocytes)

-

[1-14C]Lignoceric acid or stable-isotope labeled VLCFA (e.g., D3-C22:0)

-

Cell culture medium

-

Scintillation counter or mass spectrometer

Procedure (using radiolabeled substrate):

-

Incubate cultured cells with [1-14C]lignoceric acid for a specific time.

-

After incubation, harvest the cells and the medium.

-

Separate the water-soluble products of β-oxidation (e.g., [14C]acetyl-CoA) from the unmetabolized [1-14C]lignoceric acid using a precipitation or chromatography step.

-

Measure the radioactivity in the water-soluble fraction using a scintillation counter.

-

The amount of radioactivity in this fraction reflects the rate of peroxisomal β-oxidation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways involving lignoceric acid.

Lignoceric Acid Metabolism

Caption: Overview of lignoceric acid synthesis, incorporation into myelin, and degradation.

VLCFA-Induced Neuroinflammatory Signaling

Caption: Proposed pathway of VLCFA-induced neuroinflammation via S1P signaling in glial cells.

Conclusion

Lignoceric acid is an indispensable component of the developing brain, with its primary role being structural support within the myelin sheath. The tight regulation of its synthesis and degradation is paramount for CNS health, and disruptions in this balance have devastating neurological consequences. The study of lignoceric acid metabolism and its role in disease provides a critical window into the complex lipid biology of the brain. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and clinicians working to unravel the intricacies of VLCFA function and develop therapeutic strategies for related disorders. Future research aimed at elucidating the potential signaling roles of lignoceric acid and obtaining more detailed quantitative data on its distribution during brain development will further enhance our understanding of this vital molecule.

References

- 1. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignoceric acid biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of very long chain fatty acid accumulation and inflammatory disease progression in childhood X-ALD: implications for potential therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Lignoceric Acid-d4-2: A Technical Guide for Researchers

CAS Number: 1219794-61-2

This technical guide provides an in-depth overview of Lignoceric acid-d4-2, a deuterated form of lignoceric acid, for researchers, scientists, and drug development professionals. This document details its chemical properties, its role as an internal standard in quantitative analysis, and its application in studying the metabolism of very long-chain fatty acids, particularly in the context of peroxisomal disorders.

Core Data and Properties

This compound is a stable isotope-labeled version of lignoceric acid, a 24-carbon saturated fatty acid. The incorporation of four deuterium atoms at the C2 and C3 positions makes it an ideal internal standard for mass spectrometry-based quantification of endogenous lignoceric acid.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1219794-61-2 | [1][2][3][4] |

| Molecular Formula | C₂₄H₄₄D₄O₂ | [2][4] |

| Molecular Weight | 372.66 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

| Storage | -20°C for long-term storage | |

| Solubility | Soluble in organic solvents such as chloroform and THF | [5] |

Metabolic Significance and Signaling Pathway

Lignoceric acid is a very long-chain fatty acid (VLCFA) that is primarily metabolized through peroxisomal β-oxidation.[6][7] Deficiencies in this metabolic pathway can lead to the accumulation of VLCFAs, which is a biochemical hallmark of several severe genetic disorders, including Zellweger syndrome and X-linked adrenoleukodystrophy.[8][9][10] The use of this compound as a tracer and internal standard is crucial for studying the dynamics of lignoceric acid metabolism and diagnosing these conditions.[1]

The peroxisomal β-oxidation of lignoceric acid is a multi-step process that occurs within the peroxisomes.[1][6][11] The pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[7][11]

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of lignoceric acid in biological samples such as plasma, serum, and fibroblasts using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Quantification

The general workflow for the quantification of lignoceric acid involves sample preparation, including lipid extraction and derivatization (for GC-MS), followed by instrumental analysis.

Detailed Methodology: Quantification in Plasma by LC-MS/MS

This protocol provides a detailed method for the quantification of total lignoceric acid in human plasma.

Materials and Reagents:

-

This compound (internal standard)

-

Lignoceric acid (for calibration curve)

-

Methanol, Chloroform, Hexane, Isopropanol (HPLC grade)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

LC-MS grade water and acetonitrile

Procedure:

-

Preparation of Internal Standard and Calibration Standards:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards of lignoceric acid in methanol ranging from 0.1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of the this compound internal standard solution.

-

Lipid Extraction (Folch Method): Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic layer.

-

Saponification: Dry the extracted lipids under a stream of nitrogen. Add 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the fatty acids from complex lipids.

-

Acidification and Extraction: After cooling, acidify the mixture with HCl. Extract the free fatty acids with 2 mL of hexane.

-

Final Preparation: Dry the hexane extract and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate lignoceric acid from other fatty acids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both lignoceric acid and this compound.

-

-

-

Quantification:

-

Calculate the peak area ratio of the endogenous lignoceric acid to the this compound internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

-

Determine the concentration of lignoceric acid in the plasma samples from the calibration curve.

-

Applications in Research and Drug Development

The use of this compound as an internal standard is essential for a variety of research and clinical applications:

-

Diagnosis of Peroxisomal Disorders: Accurate measurement of lignoceric acid levels in plasma and fibroblasts is a key diagnostic marker for diseases such as X-linked adrenoleukodystrophy and Zellweger syndrome.[8][9][10]

-

Monitoring Disease Progression and Therapeutic Efficacy: Quantitative analysis allows for the monitoring of disease progression and the effectiveness of therapeutic interventions aimed at reducing VLCFA levels.

-

Metabolic Flux Analysis: As a stable isotope tracer, it can be used to study the in vivo metabolism and turnover of lignoceric acid.

-

Drug Development: In the development of drugs targeting fatty acid metabolism, this compound is a critical tool for preclinical and clinical studies to assess the pharmacodynamic effects of new therapeutic agents.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. jasem.com.tr [jasem.com.tr]

- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta oxidation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical State and Solubility of Lignoceric Acid-d4-2

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and solubility properties of Lignoceric acid-d4-2. As specific experimental data for this deuterated standard is limited, this document leverages data from its non-deuterated counterpart, Lignoceric acid (Tetracosanoic acid), whose properties are nearly identical. This guide includes tabulated physical and chemical data, detailed solubility profiles in various solvents, and a standardized experimental protocol for solubility determination.

Introduction

This compound, a deuterated form of Lignoceric acid (n-Tetracosanoic acid), is a valuable tool in metabolic research, particularly in studies involving mass spectrometry for tracing and quantifying very long-chain fatty acids (VLCFAs). The "-d4-2" designation indicates the substitution of four hydrogen atoms with deuterium at a specific position, providing a distinct mass signature. Lignoceric acid itself is a 24-carbon saturated fatty acid found in various natural sources, including wood tar, cerebrosides, and certain plant oils like peanut oil[1][2]. Deficiencies in the metabolism of VLCFAs, including lignoceric acid, are linked to severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy[3].